![molecular formula C9H15NO3 B071809 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 176910-35-3](/img/structure/B71809.png)
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone, also known as DOA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DOA is a spirocyclic compound that contains a spiro nitrogen and an ether bridge, making it a unique compound with interesting properties. In
Mechanism of Action
The exact mechanism of action of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is not fully understood, but it is thought to involve the modulation of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a role in regulating anxiety and seizures. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is thought to enhance the activity of GABA by binding to the benzodiazepine site on the GABA receptor, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has been found to have a number of biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity, increase sleeping time, and decrease anxiety-like behavior. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has also been found to have anticonvulsant properties, reducing the severity and frequency of seizures in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is that it has been shown to have a low toxicity profile in animal studies. This makes it a potentially safe compound to use in lab experiments. However, one limitation is that its effects on humans are not well understood, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are a number of future directions for research on 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. More research is needed to determine its safety and efficacy in humans, as well as the optimal dosage and administration route. Another area of interest is its potential use as a research tool to study the mechanisms of GABAergic neurotransmission. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone could be used to study the effects of GABA receptor modulation on anxiety and seizures, as well as other neurological disorders. Overall, 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a promising compound with potential applications in scientific research.
Synthesis Methods
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone can be synthesized using a variety of methods, including the reaction of 1,4-dioxaspiro[4.5]decan-8-one with hydrazine hydrate, followed by the reaction with ethyl chloroacetate. Another method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with hydrazine hydrate and ethyl chloroacetate simultaneously. These methods have been optimized to produce 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone with high yields and purity.
Scientific Research Applications
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal studies, making it a potential candidate for the treatment of anxiety disorders. 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
properties
CAS RN |
176910-35-3 |
|---|---|
Product Name |
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C9H15NO3/c1-8(11)10-4-2-9(3-5-10)12-6-7-13-9/h2-7H2,1H3 |
InChI Key |
JCOXNZIRVHDDAM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2(CC1)OCCO2 |
Canonical SMILES |
CC(=O)N1CCC2(CC1)OCCO2 |
synonyms |
1,4-Dioxa-8-azaspiro[4.5]decane, 8-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
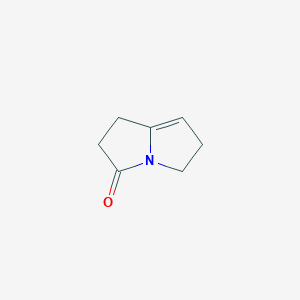
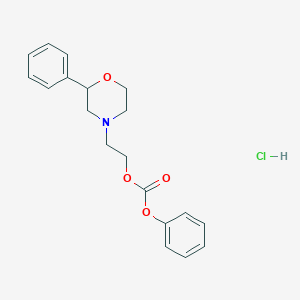
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)

![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)

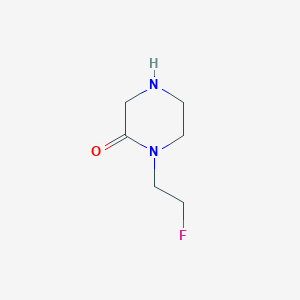
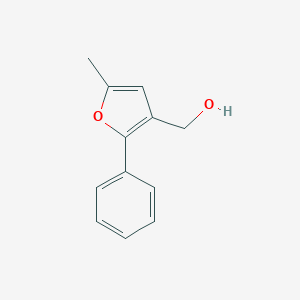
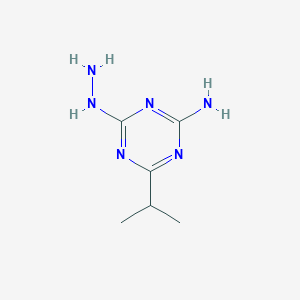

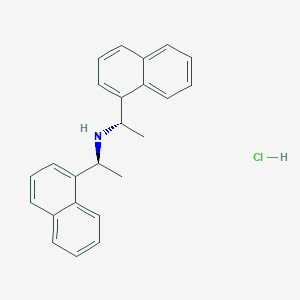

![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)